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Compound of Interest

Compound Name: (D-His2)-LHRH

Cat. No.: B12106972 Get Quote

Executive Summary
This guide details the engineering of Peptide-Drug Conjugates (PDCs) utilizing the [D-His²]-

LHRH scaffold. While classical LHRH agonists (e.g., Goserelin, Leuprolide) utilize D-amino

acid substitutions at position 6 to enhance stability and binding, the incorporation of D-Histidine

at position 2 is a hallmark of LHRH antagonists.

Unlike agonists, which induce an initial "flare" of gonadotropin release before desensitization,

[D-His²]-based antagonists immediately block the receptor. Historically, it was believed that

antagonists did not internalize efficiently; however, recent data confirms that specific lipophilic

antagonists undergo receptor-mediated endocytosis, making them viable vectors for cytotoxic

payloads. This protocol focuses on designing a [D-His²]-LHRH antagonist PDC, incorporating a

D-Lys⁶ conjugation handle to attach Doxorubicin (DOX) via a cleavable ester linker.

Molecular Design Strategy
The Targeting Vector: [D-His²]-LHRH Antagonist Scaffold
The native LHRH sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) is modified to

create a high-affinity antagonist. The D-His² modification is critical for competitive receptor

occupancy without activation.

Position 2 ([D-His]): Eliminates intrinsic agonist activity (receptor activation) while

maintaining high binding affinity (
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in nanomolar range).

Position 6 ([D-Lys]): The native Glycine is replaced with D-Lysine. This serves two purposes:

Stabilization: Induces a

-turn conformation that resists enzymatic degradation.

Conjugation Handle: The

-amino group provides a reactive site for linker attachment away from the receptor-binding
domain (N-terminus).

Target Sequence:pGlu-[D-His]-Trp-Ser-Tyr-[D-Lys(Linker-Drug)]-Leu-Arg-Pro-Gly-NH2

The Linker-Payload System
To ensure efficacy, the drug must be released intracellularly. We utilize a Glutaric Anhydride

linker system.

Mechanism: The linker forms an ester bond with the 14-OH of Doxorubicin and an amide

bond with the

-amine of D-Lys⁶.

Release: The ester bond is stable in circulation (pH 7.4) but susceptible to hydrolysis in the

acidic environment of the lysosome (pH 4.5–5.0) and cleavage by intracellular esterases

(e.g., Carboxylesterase).

Mechanism of Action (DOT Visualization)
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Figure 1: Mechanism of action for [D-His²]-LHRH antagonist PDCs. Unlike agonists, the

complex does not activate downstream signaling (PKC/MAPK) but still undergoes

internalization for payload delivery.
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Experimental Protocols
Materials Required[1][2][3]

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

Amino Acids: Fmoc-D-His(Trt)-OH, Fmoc-D-Lys(Mmt)-OH (for orthogonal deprotection), and

standard Fmoc-L-amino acids.

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

Payload: Doxorubicin Hydrochloride (DOX[1]·HCl).

Linker: Glutaric Anhydride.

Protocol A: Synthesis of [D-His²]-LHRH Peptide Carrier
Principle: Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

min).

Coupling Cycles:

Activate amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.

Couple for 45–60 min.

Critical Step: For [D-His²], use Fmoc-D-His(Trt)-OH. Ensure coupling efficiency to prevent

racemization (though D-isomer is the target, stereochemical purity is vital).

Critical Step: For Position 6, couple Fmoc-D-Lys(Mmt)-OH. The Mmt group allows

selective side-chain deprotection if on-resin conjugation is desired (Method A) or standard

Fmoc-D-Lys(Boc)-OH if solution-phase conjugation is preferred (Method B). We

recommend Method B (Solution Phase) for Doxorubicin to avoid harsh cleavage

conditions damaging the drug.
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Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl

ether.

Purification: Semi-preparative RP-HPLC (C18 column, Gradient: 10–60% ACN in 0.1% TFA).

Verify Mass via ESI-MS.[2]

Protocol B: Synthesis of Glutaryl-Doxorubicin (Linker-
Drug)

Dissolve Doxorubicin·HCl (1 eq) in anhydrous DMF.

Add Glutaric Anhydride (1.2 eq) and DIEA (2 eq).

Stir at Room Temperature (RT) for 12 hours in the dark.

Purification: Precipitate with ether or purify via Flash Chromatography.

Product: 14-O-glutaryl-doxorubicin (COOH-Linker-DOX).

Protocol C: Conjugation (Peptide + Linker-Drug)
Causality: We use a solution-phase amide coupling between the free

-amine of the purified peptide and the carboxylic acid of the Glutaryl-DOX.

Dissolution: Dissolve purified [D-His²]-LHRH peptide (1 eq) and Glutaryl-DOX (1.2 eq) in

anhydrous DMSO/DMF (1:1).

Activation: Add PyBOP (1.5 eq) and DIEA (3 eq).

Reaction: Stir for 4 hours at RT under Nitrogen, protected from light.

Monitoring: Check reaction progress via HPLC (shift in retention time).

Final Purification:

Inject reaction mixture onto RP-HPLC (C18).

Elute with ACN/H2O (+0.1% TFA).
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Lyophilize fractions containing the pure conjugate.[3]

Storage: -20°C, desiccated, dark.

Synthesis Workflow (DOT Visualization)
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Figure 2: Convergent synthesis workflow. The peptide and linker-drug are prepared separately

to maximize yield and purity before final coupling.

Validation & Characterization
Analytical Data Requirements

Parameter Method Acceptance Criteria

Identity ESI-MS / MALDI-TOF
Molecular Weight ± 1 Da

(Peptide + Linker + Drug)

Purity RP-HPLC (214 nm & 480 nm)
> 95% (480 nm detects

Doxorubicin)

Peptide Content Amino Acid Analysis (AAA) ± 10% theoretical

Free Drug HPLC < 1% Free Doxorubicin
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In Vitro Bioassays
Receptor Binding Affinity (

):

Method: Competitive radioligand binding assay using

I-[D-Trp⁶]-LHRH on LHRH-R positive cells (e.g., PC-3 prostate, MCF-7 breast).

Expectation: The [D-His²] modification should yield high affinity (

nM). The bulky Doxorubicin at position 6 may slightly reduce affinity but must remain in the
nanomolar range.

Internalization Assay:

Method: Confocal microscopy. Treat cells with PDC (Dox is naturally fluorescent).

Observation: Time-dependent accumulation of red fluorescence in the cytoplasm/nucleus.

Compare with free Dox (diffuse uptake) vs. PDC (punctate endosomal uptake initially).

Cytotoxicity (

):

Method: MTT or CCK-8 assay (72h exposure).

Control: Compare PDC against Free Dox and Naked Peptide.

Self-Validation: If PDC

is significantly higher (less potent) than Free Dox in receptor-negative cells (e.g., SK-OV-
3), but comparable in receptor-positive cells, targeting is successful.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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